(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid is a cyclopropane-containing amino acid derivative, notable for its unique structural features and potential applications in pharmaceutical chemistry. This compound, with the Chemical Abstracts Service (CAS) number 1152134-45-6, has garnered attention due to its role as an intermediate in the synthesis of various biologically active compounds, particularly in the development of protease inhibitors.
This compound belongs to the class of cyclopropanecarboxylic acids and is characterized by the presence of a tert-butoxycarbonyl protecting group on the amino functionality. The molecular formula is , and it has a molecular weight of 251.23 g/mol . The compound is often utilized in organic synthesis due to its ability to participate in various chemical reactions that are crucial for constructing complex molecules.
The synthesis of (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid typically involves several steps:
The synthesis can be optimized for yield and purity using techniques such as chromatography for purification and various solvents that facilitate the reaction conditions.
The molecular structure of (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid features a cyclopropane ring with a difluoromethyl group at one position and a tert-butoxycarbonyl amino group at another.
(1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid can undergo several important chemical reactions:
These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals.
The mechanism of action for (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid primarily revolves around its ability to act as a protected amino acid derivative. The tert-butoxycarbonyl group serves as a protective moiety that prevents premature reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical processes such as enzyme catalysis or protein synthesis.
The rigidity imparted by the cyclopropane structure may also influence binding affinities and specificities towards molecular targets, making it a valuable compound in drug design .
The physical properties of (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid include:
Chemical properties include:
(1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid has several notable applications in scientific research:
The enzymatic desymmetrization of prochiral diesters represents a cornerstone in the efficient synthesis of enantioenriched cyclopropane frameworks. For (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid, engineered esterases derived from Geobacillus stearothermophilus (BsteE) demonstrate exceptional catalytic efficiency and stereoselectivity. Wild-type BsteE exhibits moderate enantioselectivity toward meso-2-(difluoromethyl)-1-(alkoxycarbonyl)cyclopropane-1,2-dicarboxylates, but site-directed mutagenesis significantly enhances performance. The F154L mutation proves particularly effective, substantially increasing the enzyme's activity toward bulky difluoromethyl substrates while maintaining high enantiomeric excess (ee > 98%) [1] [5].
Reaction optimization studies reveal critical process parameters:
The enzymatic hydrolysis exclusively targets the pro-1-carboxylate ester, generating the desired (1R,2R)-monoacid with near-perfect enantiocontrol. This selectivity arises from the enzyme's ability to differentiate between the enantiotopic ester groups through precise binding interactions within its active site. The difluoromethyl substituent's unique steric and electronic properties further enhance this discrimination [1] [5]. Industrial implementation achieves substrate loadings up to 100 g/L, with downstream isolation via acidification and extraction yielding the enantiopure monoacid in 85-92% yield. The resulting product serves as the essential precursor for Boc-protection to form the target compound [5].
Table 1: Performance of Engineered BsteE Variants in Diester Hydrolysis
Enzyme Variant | Mutation Site | Relative Activity (%) | ee (%) | Preferred Configuration |
---|---|---|---|---|
Wild-Type BsteE | None | 100 (reference) | 75 | (1R,2R) |
BsteE-F154L | Phe154→Leu | 420 | >99.5 | (1R,2R) |
BsteE-F154A | Phe154→Ala | 310 | 98.2 | (1R,2R) |
BsteE-L159Y | Leu159→Tyr | 85 | >99.5 | (1R,2R) |
The Boc protecting group serves dual functions in cyclopropane amino acid chemistry: it prevents undesired nucleophilic reactions at the nitrogen during synthetic transformations and directs stereoselective reactions through steric control. Introducing the Boc group to (1R,2R)-2-(difluoromethyl)cyclopropane-1,1-dicarboxylic acid monoesters requires specific activation strategies. The optimal approach employs Boc₂O (di-tert-butyl dicarbonate) with catalytic dimethylaminopyridine (DMAP) in tetrahydrofuran/water biphasic systems at 0-5°C. This mild protocol avoids epimerization at the sensitive cyclopropane stereocenters while achieving >95% conversion within 2 hours [4] [9].
The Boc group demonstrates remarkable stability within the strained cyclopropane architecture under diverse reaction conditions:
However, the cyclopropane ring's high strain energy (27.6 kcal/mol) imposes unique deprotection kinetics. Standard trifluoroacetic acid (TFA)-mediated Boc removal in dichloromethane proceeds 3-5 times faster for cyclopropane derivatives versus linear chain analogs due to enhanced carbocation stabilization by the ring system. Complete deprotection occurs within 15 minutes at 0°C, significantly quicker than the 60-90 minutes required for acyclic counterparts. This accelerated cleavage proves advantageous in multistep syntheses but necessitates careful temperature control to prevent side reactions [4] [6].
The Boc group's steric bulk significantly influences molecular conformation through 1,3-allylic strain interactions between the tert-butoxycarbonyl moiety and the adjacent carboxylic acid. X-ray crystallography reveals a preferred pseudo-diequatorial orientation where both functional groups adopt positions perpendicular to the cyclopropane plane, minimizing steric compression. This conformational preference facilitates highly stereoselective transformations at the carboxylic acid position, particularly in amide coupling reactions during peptide synthesis [10].
Constructing the strained cyclopropane core with precise stereocontrol at the difluoromethyl-bearing carbon presents significant synthetic challenges. Two predominant strategies have emerged for installing the (1R,2R) configuration:
Corey-Chaykovsky Cyclopropanation: This method employs difluoromethyl-substituted sulfonium ylides reacting with electron-deficient alkenes. The optimal ylide precursor, [2,2-difluoro-1-(methoxycarbonyl)ethylidene]triphenylphosphorane, reacts with tert-butyl acrylate under phase-transfer conditions (50% NaOH, benzyltriethylammonium chloride) to yield (±)-trans-2-(difluoromethyl)-1-(tert-butoxycarbonyl)cyclopropane-1,2-dicarboxylate as the major diastereomer (d.r. 8:1). The reaction proceeds via a Michael-initiated ring closure mechanism, where the ylide's nucleophilic addition creates a carbanion that displaces sulfur intramolecularly. The difluoromethyl group's strong -I effect enhances ylide stability while moderately reducing nucleophilicity, necessitating higher reaction temperatures (60-70°C) compared to non-fluorinated analogs [3] [8].
Chiral Auxiliary-Mediated Approaches: (S)-(−)-1-Phenylethylamine serves as an effective chiral director when condensed with 2,2-difluoro-4-alkoxycarbonylbutanoic acid. The resulting Evans-type imide undergoes diastereoselective cyclopropanation using titanium(IV)-mediated methylenation. The bulky chiral auxiliary forces the difluoromethyl group into a pseudo-axial position during the transition state, yielding the desired (1R,2R)-cyclopropane with >20:1 diastereomeric ratio. Subsequent auxiliary removal via hydrogenolysis and decarboxylation provides the enantiopure monoester precursor. While offering exceptional stereocontrol, this method requires additional synthetic steps compared to direct cyclopropanation strategies [8].
The difluoromethyl group exerts significant stereoelectronic effects during cyclopropanation:
These factors collectively favor formation of the thermodynamically stable (1R,2R) diastereomer, where the bulky difluoromethyl and Boc-protected amino groups adopt trans orientations across the cyclopropane ring [3].
Table 2: Comparison of Stereoselective Cyclopropanation Methods
Method | Key Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) | Reaction Scale Feasibility |
---|---|---|---|---|
Corey-Chaykovsky | Difluoro-substituted sulfonium ylide | 8:1 | 0 (racemic) | >100 kg |
Chiral Auxiliary | (S)-1-Phenylethylamine/Ti(IV) reagents | >20:1 | >99 (after resolution) | <10 kg |
Enzymatic Desymmetrization | BsteE-F154L mutant | N/A (prochiral) | >99.5 | 50-200 kg |
Transition Metal Catalysis | Rh₂(S-DOSP)₄ with diazo compounds | 15:1 | 95 | <1 kg (developmental) |
Continuous flow technology addresses critical limitations in batch synthesis of (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid, particularly for hazardous cyclopropanation steps and enzyme-catalyzed reactions requiring precise residence time control. The Corey-Chaykovsky reaction benefits substantially from microreactor implementation due to improved heat dissipation and mass transfer. A two-stage continuous system achieves optimal results:
This configuration reduces reaction time from 18 hours (batch) to 20 minutes total residence time while eliminating exothermic spikes that cause byproduct formation in batch reactors. The continuous process achieves 92% conversion with improved diastereoselectivity (9:1 vs. 8:1 in batch) due to precise stoichiometric control [3] [8].
Enzymatic hydrolysis transitions efficiently to packed-bed flow reactors containing immobilized BsteE-F154L on epoxy-functionalized polymethacrylate beads. Key operational parameters include:
This configuration achieves 99.5% enantiomeric excess with consistent productivity (>95% conversion) for over 30 days of continuous operation. The plug-flow design prevents back-mixing that erodes enantioselectivity in stirred-tank reactors. Downstream processing integrates continuous liquid-liquid separation, with the product stream acidified to pH 2.0 and extracted into ethyl acetate before crystallization [5] [8].
The environmental impact metrics demonstrate flow chemistry's advantages over batch production:
These improvements establish flow chemistry as the preferred manufacturing platform for commercial-scale production of this complex cyclopropane building block [3].
Table 3: Flow Process Parameters for Key Synthetic Steps
Synthetic Stage | Reactor Type | Temperature (°C) | Residence Time | Conversion (%) | Downstream Processing |
---|---|---|---|---|---|
Ylide Formation | Tubular (SS316) | 50 | 8 min | 98 | Direct transfer to next stage |
Cyclopropanation | CSTR (2 stages) | 65 | 12 min | 92 | Continuous extraction (MTBE/water) |
Enzymatic Hydrolysis | Packed-Bed Reactor | 45 | 3.5 h | >95 | In-line acidification & extraction |
Boc Protection | Microstructured Mixer | 0-5 | 90 sec | >99 | Continuous crystallization |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7